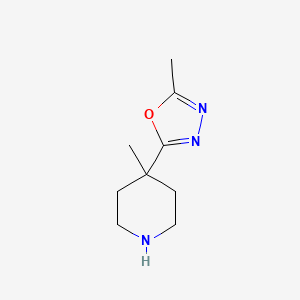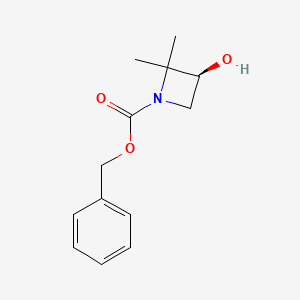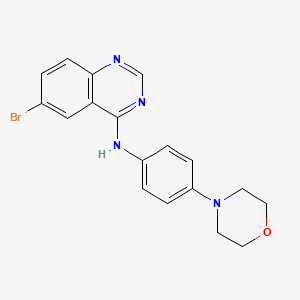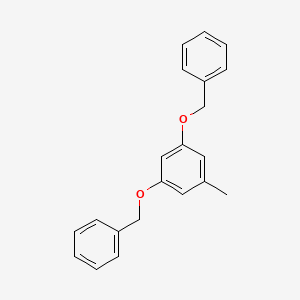![molecular formula C13H11BrOS B13917867 4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde](/img/structure/B13917867.png)
4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde is an organic compound with the molecular formula C13H11BrOS. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom in its five-membered ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the bromination of benzo[b]thiophene followed by formylation. For instance, benzo[b]thiophene can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromobenzo[b]thiophene is then subjected to formylation using a Vilsmeier-Haack reagent (DMF and POCl3) to obtain the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate reagents.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the aldehyde to an alcohol.
Major Products Formed
Substitution: Products include various substituted benzo[b]thiophene derivatives depending on the nucleophile used.
Oxidation: The major product is 4-bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carboxylic acid.
Reduction: The major product is 4-bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-methanol.
科学研究应用
4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer and anti-inflammatory agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the aldehyde group allows for various interactions with biological molecules, potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
4-Bromobenzo[b]thiophene: Lacks the cyclopropylmethyl and aldehyde groups, making it less versatile in certain synthetic applications.
3-Bromothianaphthene: Similar structure but differs in the position of the bromine atom and the absence of the cyclopropylmethyl group.
Uniqueness
4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which allows for a wide range of chemical modifications. The cyclopropylmethyl group adds steric bulk, influencing the compound’s reactivity and interactions with other molecules .
属性
分子式 |
C13H11BrOS |
|---|---|
分子量 |
295.20 g/mol |
IUPAC 名称 |
4-bromo-3-(cyclopropylmethyl)-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C13H11BrOS/c14-10-2-1-3-11-13(10)9(6-8-4-5-8)12(7-15)16-11/h1-3,7-8H,4-6H2 |
InChI 键 |
WMEXYCFKQIXYQX-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CC2=C(SC3=C2C(=CC=C3)Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


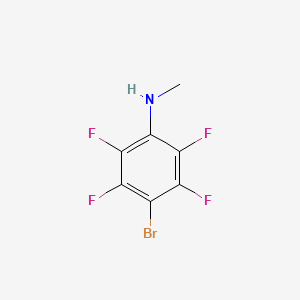
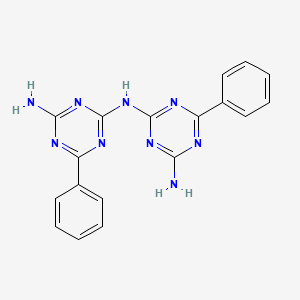
![N-[4-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine](/img/structure/B13917794.png)

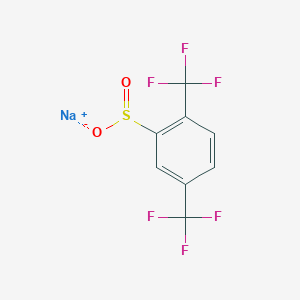
![(2S,5S,8S,11S,15Z,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-8-(4-aminobutyl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2,11,20-trimethyl-5-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carboxamide](/img/structure/B13917817.png)
![Methyl 6-bromo-5-methylbenZo[b]thiophene-2-carboxylate](/img/structure/B13917818.png)

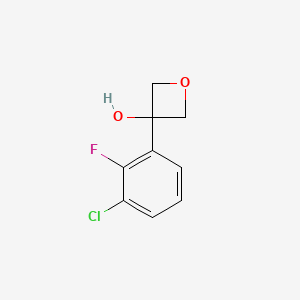
![(5R)-2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B13917826.png)
